molecular formula C34H39N3O B14939759 1'',3''-Dibenzyl-6',6'-dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one

1'',3''-Dibenzyl-6',6'-dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one

Cat. No.: B14939759
M. Wt: 505.7 g/mol
InChI Key: ZREYHZRWHORYIR-UHFFFAOYSA-N
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Description

1’‘,3’‘-Dibenzyl-6’,6’-dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one is a complex heterocyclic compound. It features a unique structure with multiple fused rings, including cyclohexane, pyrroloquinoline, and imidazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1’‘,3’‘-Dibenzyl-6’,6’-dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one typically involves multi-step reactions. One common synthetic route includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates undergo cyclocondensation with various dinucleophiles and carbonyl compounds to yield the final product .

Chemical Reactions Analysis

1’‘,3’‘-Dibenzyl-6’,6’-dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1’‘,3’‘-Dibenzyl-6’,6’-dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’‘,3’‘-Dibenzyl-6’,6’-dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The rigid spatial structure of the compound enhances its binding potential with these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar compounds to 1’‘,3’‘-Dibenzyl-6’,6’-dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one include other spiroheterocycles and tetrahydroquinoline derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of 1’‘,3’‘-Dibenzyl-6’,6’-dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one lies in its specific combination of fused rings and substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C34H39N3O

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C34H39N3O/c1-32(2)25-33(19-10-5-11-20-33)37-30-28(32)17-12-18-29(30)34(31(37)38)35(23-26-13-6-3-7-14-26)21-22-36(34)24-27-15-8-4-9-16-27/h3-4,6-9,12-18H,5,10-11,19-25H2,1-2H3

InChI Key

ZREYHZRWHORYIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)N(CCN5CC6=CC=CC=C6)CC7=CC=CC=C7)C

Origin of Product

United States

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